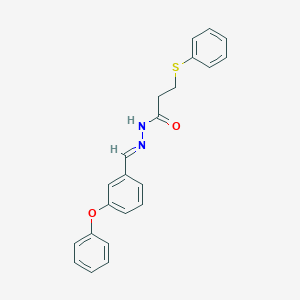
N'-(3-hydroxy-4-methoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3-hydroxy-4-methoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide, also known as HMQC, is a synthetic compound that belongs to the class of hydrazones. It has been studied extensively for its potential applications in the field of medicinal chemistry. HMQC possesses a unique molecular structure that makes it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of N'-(3-hydroxy-4-methoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various disease processes. N'-(3-hydroxy-4-methoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
N'-(3-hydroxy-4-methoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide has been shown to have a wide range of biochemical and physiological effects. It has been found to modulate the activity of key enzymes involved in various metabolic pathways, including the citric acid cycle and the electron transport chain. N'-(3-hydroxy-4-methoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide has also been found to modulate the activity of ion channels and receptors, making it a potential candidate for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(3-hydroxy-4-methoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide has several advantages as a research tool, including its high potency and selectivity, as well as its ability to modulate multiple targets simultaneously. However, its limitations include its low solubility and stability, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving N'-(3-hydroxy-4-methoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide. These include exploring its potential applications in the treatment of various diseases, such as cancer, inflammation, and neurological disorders. Additionally, further studies are needed to elucidate the mechanism of action of N'-(3-hydroxy-4-methoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide and to optimize its pharmacological properties for use in drug development.
Métodos De Síntesis
The synthesis of N'-(3-hydroxy-4-methoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide involves the reaction of 2-methyl-3-quinolinecarbohydrazide with 3-hydroxy-4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the yield of the product is optimized by adjusting the reaction parameters.
Aplicaciones Científicas De Investigación
N'-(3-hydroxy-4-methoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. N'-(3-hydroxy-4-methoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide has also been found to exhibit potent antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.
Propiedades
Nombre del producto |
N'-(3-hydroxy-4-methoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide |
|---|---|
Fórmula molecular |
C19H17N3O3 |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-2-methylquinoline-3-carboxamide |
InChI |
InChI=1S/C19H17N3O3/c1-12-15(10-14-5-3-4-6-16(14)21-12)19(24)22-20-11-13-7-8-18(25-2)17(23)9-13/h3-11,23H,1-2H3,(H,22,24)/b20-11+ |
Clave InChI |
CGYQGWJOGUTKRY-RGVLZGJSSA-N |
SMILES isomérico |
CC1=NC2=CC=CC=C2C=C1C(=O)N/N=C/C3=CC(=C(C=C3)OC)O |
SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)NN=CC3=CC(=C(C=C3)OC)O |
SMILES canónico |
CC1=NC2=CC=CC=C2C=C1C(=O)NN=CC3=CC(=C(C=C3)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(4-chlorophenyl)sulfanyl]methyl}-N'-(3-pyridinylmethylene)benzohydrazide](/img/structure/B306645.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(phenylsulfanyl)propanohydrazide](/img/structure/B306647.png)

![2-hydroxy-N'-[3-(3-thietanyloxy)benzylidene]benzohydrazide](/img/structure/B306651.png)

![2-phenoxy-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B306654.png)
![Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate](/img/structure/B306655.png)
![4-[(phenylsulfanyl)methyl]-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide](/img/structure/B306656.png)
![N'-{3-nitrobenzylidene}-4-[(phenylsulfanyl)methyl]benzohydrazide](/img/structure/B306657.png)
![N-[2-(2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-N-(4-isopropylphenyl)benzenesulfonamide](/img/structure/B306659.png)
![N-{2-[2-(3-chlorobenzylidene)hydrazino]-2-oxoethyl}-4-methyl-N-(8-quinolinyl)benzenesulfonamide](/img/structure/B306662.png)
![N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methylbutanohydrazide](/img/structure/B306663.png)
![ethyl 4-{5-[(E)-({[(2-chlorobenzyl)thio]acetyl}hydrazono)methyl]-2-furyl}benzoate](/img/structure/B306667.png)
![4-({3-Butyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B306668.png)